2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that features a triazole ring and two fluorine atoms attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 2,2-difluoropropanoic acid with 1H-1,2,4-triazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and triazole ring can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atoms may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also features a triazole ring and fluorine atoms but has a different structural backbone.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the triazole ring on a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H5F2N3O2 |
---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
2,2-difluoro-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-10-3-8-2-9-10/h2-3H,1H2,(H,11,12) |
InChI Key |
PQUSNGQBSJZNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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